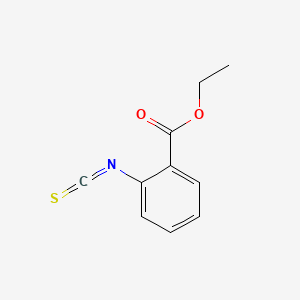Ethyl 2-isothiocyanatobenzoate
CAS No.: 99960-09-5
Cat. No.: VC2497010
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99960-09-5 |
|---|---|
| Molecular Formula | C10H9NO2S |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | ethyl 2-isothiocyanatobenzoate |
| Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h3-6H,2H2,1H3 |
| Standard InChI Key | TYEPWLJHQLYWSR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1N=C=S |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N=C=S |
Introduction
Chemical Identity and Physical Properties
Ethyl 2-isothiocyanatobenzoate is characterized by specific chemical and physical properties that contribute to its utility in organic synthesis. This aromatic compound contains both an ethyl ester group and an isothiocyanate functional group positioned on a benzene ring, providing reactive sites for various transformations.
Chemical Identification Data
The definitive chemical identification parameters for ethyl 2-isothiocyanatobenzoate are presented in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 2-isothiocyanatobenzoate |
| Molecular Formula | C₁₀H₉NO₂S |
| Average Mass | 207.247 g/mol |
| Monoisotopic Mass | 207.035400 g/mol |
| CAS Registry Number | 99960-09-5 |
| ChemSpider ID | 456426 |
The compound is also known by several alternative names, including:
-
2-Isothiocyanato-benzoic acid ethyl ester
-
Benzoic acid, 2-isothiocyanato-, ethyl ester
-
2-(Ethoxycarbonyl)phenyl isothiocyanate
Structural Characteristics
Ethyl 2-isothiocyanatobenzoate features a benzene ring with two functional groups in ortho position to each other: an ethyl ester group (-COOC₂H₅) and an isothiocyanate group (-N=C=S). This particular arrangement contributes to its reactivity profile, making it suitable for intramolecular cyclization reactions and heterocycle formation.
Synthetic Applications
Ethyl 2-isothiocyanatobenzoate has demonstrated considerable utility in organic synthesis, particularly in the creation of heterocyclic systems with potential pharmacological relevance.
Synthesis of Benzothiazine Derivatives
One of the most significant applications of ethyl 2-isothiocyanatobenzoate lies in the preparation of benzothiazine derivatives. According to research findings by Basheer and Rappoport, the compound reacts with methyl cyanoacetates in the presence of triethylamine (Et₃N) to produce ethyl 2-cyano-2-(4-oxo-1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)acetate . This synthesis represents an important pathway to access 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acid derivatives, which possess potential pharmacological activities .
The general reaction scheme can be represented as:
Ethyl 2-isothiocyanatobenzoate + Methyl cyanoacetate → Ethyl 2-cyano-2-(4-oxo-1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)acetate
Heterocyclic Formation Mechanisms
The reactivity of ethyl 2-isothiocyanatobenzoate is particularly influenced by the isothiocyanate group, which serves as an electrophilic center. The reaction typically proceeds through the following steps:
-
Nucleophilic attack of the carbanion (derived from methyl cyanoacetate) on the isothiocyanate carbon
-
Formation of an intermediate thiourea derivative
-
Intramolecular cyclization involving the ester group
This reaction pathway demonstrates the versatility of ethyl 2-isothiocyanatobenzoate in constructing complex heterocyclic frameworks through relatively straightforward procedures.
Alternative Synthetic Approaches to Benzothiazine Derivatives
While ethyl 2-isothiocyanatobenzoate provides one pathway to benzothiazine derivatives, alternative approaches have been developed that merit comparison.
One-Pot Synthesis Method
Kobayashi and Ezaki developed an efficient one-pot procedure for preparing 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acid derivatives using different starting materials. Their method employed 2-(1-bromoalkyl)phenyl isothiocyanates and propanedioic (malonic) acid derivatives in the presence of sodium hydride under mild conditions .
This alternative approach offers several advantages:
-
It provides an efficient one-pot procedure
-
The reaction conditions are mild (-20°C)
-
Good yields are obtained for various derivatives
-
The method accommodates different propanedioic acid derivatives including propanedinitrile, ethyl cyanoacetate, and diethyl propanedioate
The versatility of this approach demonstrates the ongoing development of synthetic methods for accessing these valuable heterocyclic compounds.
Comparison with Related Compounds
To provide context for understanding ethyl 2-isothiocyanatobenzoate, it is valuable to compare it with related isothiocyanate compounds.
Ethyl 2-isothiocyanatobutanoate
Ethyl 2-isothiocyanatobutanoate (C₇H₁₁NO₂S) represents an aliphatic analog with notable differences in physical properties and reactivity compared to the aromatic ethyl 2-isothiocyanatobenzoate. Key physical properties of ethyl 2-isothiocyanatobutanoate include:
| Property | Value |
|---|---|
| Molecular Weight | 173.233 g/mol |
| Density | 1.07 g/cm³ |
| Boiling Point | 237°C at 760 mmHg |
| Flash Point | 97.2°C |
| LogP | 1.43090 |
| Index of Refraction | 1.497 |
The differences in structure between these compounds—aromatic versus aliphatic backbone—likely contribute to different reactivity patterns and product formation in synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume